N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is a compound that has garnered interest due to its potential biochemical activities, particularly as an inhibitor of certain proteases. This compound is part of a broader class of indeno-thiazole derivatives, which have shown promise in various scientific research applications, including medicinal chemistry and drug design .
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with the 3CL pro enzyme, inhibiting its activity . The compound displays inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . The exact binding mode of the compound with 3CL pro has been rationalized through molecular docking .
Biochemical Pathways
By inhibiting the 3CL pro enzyme, this compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of viral particles, thereby mitigating the infection.
Pharmacokinetics
The compound’s inhibitory activity against 3cl pro suggests that it may have sufficient bioavailability to exert its therapeutic effects .
Result of Action
The inhibition of the 3CL pro enzyme by this compound results in a decrease in SARS-CoV-2 viral replication . This can lead to a reduction in the severity of COVID-19 symptoms and potentially contribute to the recovery of infected individuals.
Biochemical Analysis
Biochemical Properties
The compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide interacts with the 3-Chymotrypsin-like cysteine protease (3CL pro), an enzyme that plays a crucial role in viral replication . The compound’s inhibitory activity against this enzyme has been evaluated, with the representative compound displaying an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against the 3CL pro enzyme . By inhibiting this enzyme, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the 3CL pro enzyme . The compound’s binding mode with the enzyme has been rationalized through molecular docking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide typically involves the Hantzsch reaction, where α-haloindanone reacts with mono-substituted thioureas . This reaction is often carried out in the presence of a base and under reflux conditions to facilitate the formation of the thiazole ring. The reaction conditions may vary slightly depending on the specific substituents on the indeno and phenyl rings.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Additionally, the handling of hazardous intermediates, such as α-haloketones, would require stringent safety protocols .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its inhibitory activity against certain enzymes, such as SARS-CoV-2 3CL protease.
Medicine: Potential therapeutic agent for treating viral infections and other diseases.
Industry: Could be used in the development of new materials with specific biochemical properties.
Comparison with Similar Compounds
Similar Compounds
- 8H-indeno[1,2-d]thiazol-2-amine
- N-(6-isobutoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide stands out due to its specific inhibitory activity against SARS-CoV-2 3CL protease, which is not as pronounced in some of its analogs. The presence of the phenylpropanamide moiety contributes to its unique binding affinity and specificity .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWKFYLEBCYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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